molecular formula C8H6N2O3 B3273628 5-Aminobenzo[d]oxazole-2-carboxylic acid CAS No. 591248-14-5

5-Aminobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B3273628
CAS No.: 591248-14-5
M. Wt: 178.14 g/mol
InChI Key: TWPLLHFNARRULN-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a fused benzoxazole core with an amino group at the 5-position and a carboxylic acid substituent at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

5-amino-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPLLHFNARRULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino group or oxazole ring. Common oxidizing agents and outcomes include:

Reagent Conditions Product Reference
Potassium permanganate (KMnO₄)Acidic aqueous solution, 60–80°CFormation of nitroso or nitro derivatives
Chromium trioxide (CrO₃)Sulfuric acid catalysisOxidative cleavage of the oxazole ring

For example, KMnO₄-mediated oxidation converts the amino group (-NH₂) to a nitro group (-NO₂), yielding 5-nitrobenzo[d]oxazole-2-carboxylic acid as a key intermediate for further functionalization.

Reduction Reactions

Reduction targets the oxazole ring or carboxylic acid group:

Reagent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxReduction of oxazole to oxazoline derivatives
Sodium borohydride (NaBH₄)Methanol, RTPartial reduction of carboxylic acid to alcohol

LiAlH₄ selectively reduces the oxazole ring to oxazoline, preserving the carboxylic acid group. NaBH₄ reduces the carboxylic acid to a primary alcohol in milder conditions.

Electrophilic Substitution

The electron-rich benzoxazole ring undergoes electrophilic substitution at the 4- and 7-positions due to amine group activation:

Reagent Conditions Product Reference
Bromine (Br₂)Acetic acid, 50°C4-Bromo-5-aminobenzo[d]oxazole-2-carboxylic acid

Nucleophilic Substitution

The carboxylic acid group participates in nucleophilic acyl substitution:

Reagent Conditions Product Reference
Amines (e.g., benzylamine)EDCI/HOBt, DMAP, DMF, RTAmide derivatives (e.g., 5-amino-N-benzylbenzo[d]oxazole-2-carboxamide)

This reaction is critical for synthesizing neuroprotective derivatives, as demonstrated in studies on Aβ-induced PC12 cells .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-functionalized benzoxazole derivatives

For instance, coupling with arylboronic acids introduces biaryl groups at the 6-position of the benzoxazole ring, enhancing structural diversity.

Biological Interaction Pathways

While not a traditional chemical reaction, the compound modulates enzymatic activity in biological systems:

Target Interaction Outcome Reference
GSK-3βInhibition via phosphorylationReduced tau hyperphosphorylation in AD models
AktActivation of serine/threonine kinaseEnhanced cell survival pathways

In Aβ-treated PC12 cells, derivatives like 5c significantly suppressed GSK-3β activity (p < 0.001) and reduced Bax/Bcl-2 ratios, demonstrating therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

ABOCA exhibits significant potential as a medicinal compound, particularly in the following areas:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, modulating various biological pathways. Its interaction with specific molecular targets allows it to influence processes such as apoptosis and cell cycle regulation .
  • Antimicrobial Activity : Studies have shown that ABOCA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of 20 mm against Escherichia coli and 15 mm against Bacillus subtilis, indicating its potential as a lead compound for new antimicrobial agents.
  • Anticancer Properties : ABOCA and its derivatives have been evaluated for their anticancer effects across various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. Mechanistically, these compounds induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax .

Immunomodulatory Effects

Research indicates that ABOCA may modulate immune responses by influencing cytokine production and lymphocyte proliferation. In vitro studies revealed that certain derivatives can inhibit the proliferation of human peripheral blood lymphocytes while demonstrating low toxicity .

Material Science

ABOCA serves as a building block for synthesizing more complex heterocyclic compounds used in advanced materials, including polymers and dyes. Its unique functional groups contribute to its chemical reactivity, making it valuable for industrial applications .

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that ABOCA showed significant inhibition against E. coli and B. subtilis. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)
ABOCABacillus subtilis15
ABOCAEscherichia coli20

This establishes ABOCA's potential as a candidate for developing new antimicrobial agents.

Anticancer Activity Evaluation

In a study focused on the anticancer properties of ABOCA derivatives, it was found that they exhibited cytotoxic effects on various cancer cell lines:

  • Breast Cancer : MCF-7 (IC50_{50} = 12 µM)
  • Lung Cancer : A549 (IC50_{50} = 10 µM)
  • Liver Cancer : HepG2 (IC50_{50} = 8 µM)

These findings suggest that the mechanism involves apoptosis induction through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways to exert its effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in the heterocyclic core (e.g., thiophene vs. oxazole) or substituent groups (e.g., methoxy, methyl, or acylated amino groups).

Compound Name Core Structure Substituents Key Properties/Effects Reference
5-Aminobenzo[b]thiophene-2-carboxylic acid Benzothiophene Amino, carboxylic acid Exhibits potent anti-inflammatory activity; thiophene core may enhance lipophilicity.
5-Methoxybenzo[d]oxazole-2-carboxylic acid Benzoxazole Methoxy, carboxylic acid Higher acute toxicity (H302, H315, H319) compared to amino derivatives; methoxy group reduces reactivity.
5-Methylbenzo[d]oxazole-2-carboxylic acid Benzoxazole Methyl, carboxylic acid Requires storage at -20°C for stability; methyl group may reduce solubility.
2-Aminobenzoxazole–oxalic acid (2/1) Benzoxazole Amino, oxalic acid Crystal structure reveals hydrogen bonding networks via amino and carboxylic groups.

Key Insights :

  • Heterocyclic Core: Thiophene analogs (e.g., 5-aminobenzo[b]thiophene-2-carboxylic acid) exhibit enhanced anti-inflammatory activity compared to oxazole derivatives, likely due to increased electron density and lipophilicity .
  • Substituent Effects: Methoxy and methyl groups reduce reactivity but may compromise safety (e.g., methoxy derivative’s oral toxicity ). The amino group’s susceptibility to oxidation necessitates protective strategies during synthesis, as seen in 5-aminobenzo[h]quinoline derivatives .

Biological Activity

5-Aminobenzo[d]oxazole-2-carboxylic acid (ABOCA) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with ABOCA, including its antimicrobial, anticancer, and immunomodulatory properties. The synthesis, structure-activity relationships (SAR), and relevant case studies will also be discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H6_6N2_2O3_3
  • IUPAC Name : 5-Amino-1,3-benzoxazole-2-carboxylic acid

Physical Properties

  • Molecular Weight : 178.14 g/mol
  • Melting Point : Specific data not available; typically varies with purity.

Antimicrobial Activity

ABOCA exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating the antimicrobial activity of benzoxazole derivatives, it was found that certain derivatives showed inhibition against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainInhibition Zone (mm)
ABOCABacillus subtilis15
ABOCAEscherichia coli20

These results indicate that ABOCA may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

ABOCA and its derivatives have been evaluated for anticancer properties across various cancer cell lines. Notably, studies have demonstrated that compounds based on the benzoxazole scaffold exhibit cytotoxic effects against several cancer types:

  • Cancer Cell Lines Tested :
    • Breast Cancer: MCF-7, MDA-MB-231
    • Lung Cancer: A549
    • Liver Cancer: HepG2
    • Colorectal Cancer: HCT-116

The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For instance, a derivative of ABOCA was shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, suggesting a pathway through which these compounds exert their effects .

Immunomodulatory Effects

Research indicates that ABOCA may possess immunomodulatory properties. In vitro studies have shown that certain derivatives can modulate immune responses by influencing cytokine production and lymphocyte proliferation:

  • Key Findings :
    • Compounds demonstrated low toxicity while inhibiting phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes.
    • Some derivatives exhibited moderate suppression of tumor necrosis factor alpha (TNF-α) production in whole blood cultures.

This immunomodulatory activity suggests potential applications in treating autoimmune disorders and enhancing immune responses .

Structure-Activity Relationship (SAR)

The biological activity of ABOCA is heavily influenced by its structural features. Variations in substituents on the benzoxazole ring can significantly alter its potency:

  • Electron-Drawing vs. Electron-Donating Groups :
    • Compounds with electron-donating groups (e.g., methoxy, dimethylamino) tend to exhibit enhanced antimicrobial activity.
    • Conversely, electron-withdrawing groups may reduce efficacy.

A systematic SAR study highlighted that specific substitutions at the 2-position of the benzoxazole ring are critical for optimizing biological activity .

Case Study 1: Anticancer Evaluation

In a recent study, various derivatives of ABOCA were synthesized and tested against multiple cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth at low micromolar concentrations, showcasing their potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of ABOCA against clinically relevant pathogens. The findings revealed that some derivatives had comparable or superior activity to traditional antibiotics, suggesting their utility in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminobenzo[d]oxazole-2-carboxylic acid, and what methodological considerations ensure reproducibility?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid . Key variables include stoichiometric ratios of reactants (e.g., 0.1 mol substrate with 0.11 mol aldehyde derivatives) and controlled heating to prevent side reactions. Purification steps (washing with ethanol/diethyl ether) are critical to isolate crystalline products with >97% purity .

Q. How should researchers handle and store this compound to maintain stability and minimize hazards?

  • Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers . Use NIOSH-approved respirators (e.g., OV/AG/P99 for higher protection) and wear chemical-resistant gloves (nitrile or neoprene) during handling . Avoid dust generation by working in ventilated fume hoods and implement spill containment protocols using inert absorbents .

Q. What are the primary hazards, and how can exposure risks be mitigated in laboratory settings?

  • Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) . Mitigation includes:

  • Skin/Eye Contact : Immediate rinsing with water for ≥15 minutes, followed by medical consultation .
  • Inhalation : Use local exhaust ventilation and respiratory protection (e.g., EN 143-certified ABEK-P2 cartridges) .
  • Waste Disposal : Engage certified waste management services to handle contaminated materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels across studies?

  • Methodological Answer : Systematically analyze variables such as:

  • Reaction Conditions : Extended reflux durations (>5 hours) may degrade heat-sensitive intermediates, reducing yields .
  • Starting Material Purity : Use HPLC or NMR to verify reagent purity (>98%) before synthesis .
  • Ambient Humidity : Moisture can hydrolyze intermediates; conduct reactions under nitrogen atmospheres .
    • Contradiction Analysis : Cross-reference with orthogonal characterization (e.g., FT-IR for functional groups, mass spectrometry for exact mass verification) to confirm product identity .

Q. What experimental strategies prevent decomposition (e.g., decarboxylation) during reactions involving this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 80°C to avoid thermal decarboxylation .
  • Solvent Selection : Use aprotic solvents (e.g., DMF) instead of water or alcohols to minimize acid-catalyzed degradation .
  • Stabilizing Additives : Introduce hydrogen-bond acceptors (e.g., crown ethers) to stabilize carboxylate intermediates .

Q. How can the compound’s reactivity in cross-coupling or substitution reactions be optimized for functionalization?

  • Methodological Answer :

  • Nucleophilic Substitution : React the chloromethyl group (if present) with amines or thiols in polar aprotic solvents (e.g., DMSO) at 25–50°C .
  • Catalytic Systems : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, ensuring anhydrous conditions and degassed solvents .
  • Monitoring Reactivity : Use in situ FT-IR or LC-MS to track reaction progress and identify byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 2
5-Aminobenzo[d]oxazole-2-carboxylic acid

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